1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound belongs to the pyrrolidine-3-carboxamide class, characterized by a 5-oxopyrrolidine core substituted with a 4-fluorobenzyl group at position 1 and a 3-hydroxyphenyl carboxamide moiety at position 2. The 3-hydroxyphenyl group may enhance hydrogen-bonding interactions with enzymatic targets, while the 4-fluorobenzyl substituent contributes to lipophilicity and metabolic stability.
Properties
Molecular Formula |
C18H17FN2O3 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17FN2O3/c19-14-6-4-12(5-7-14)10-21-11-13(8-17(21)23)18(24)20-15-2-1-3-16(22)9-15/h1-7,9,13,22H,8,10-11H2,(H,20,24) |
InChI Key |
UWCUCMZJKSGJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common method includes the following steps:
Preparation of p-fluorobenzyl bromide: This involves the reaction of 4-fluorotoluene with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide (BPO) as an initiator.
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under specific conditions.
Coupling reactions: The final step involves coupling the fluorobenzyl and hydroxyphenyl groups to the pyrrolidine ring under controlled conditions.
Chemical Reactions Analysis
1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl group.
Scientific Research Applications
The biological activity of 1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can be attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biological pathways.
Enzyme Inhibition
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific enzymes. For instance, docking studies suggest that it can bind effectively to the active sites of target enzymes, preventing substrate binding and inhibiting enzymatic activity.
| Study | Findings |
|---|---|
| Enzyme Inhibition | Significant inhibition of enzyme activity at low micromolar concentrations |
| Binding Affinity | Effective binding to active sites of target enzymes as per docking analysis |
Therapeutic Applications
The potential therapeutic applications of this compound are extensive, particularly in the treatment of various diseases due to its ability to modulate biological pathways.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. In experimental models, it has shown promising results against several cancer cell lines.
- Case Study : A study focusing on the compound's anticancer activity reported significant growth inhibition in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neurological Disorders
Given its structural characteristics, this compound may also have implications in treating neurological disorders. Its interaction with neurotransmitter receptors could lead to new therapeutic strategies for conditions such as depression or anxiety.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl and hydroxyphenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies are required to fully elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
Compound 11 : (RS)-N-[(RS)-3,4-Dibenzyl-5-Oxoimidazolidin-1-yl]-1-(4-Fluorobenzyl)-5-Oxopyrrolidine-3-Carboxamide
- Key Differences: Replaces the 3-hydroxyphenyl group with a dibenzyl-substituted imidazolidinone ring.
- Activity : Exhibits HNE inhibition with moderate potency (34% yield in synthesis) .
Compound 17 : (RS)-N-[(RS)-4-Benzyl-5-Oxoimidazolidin-1-yl]-1-(4-Fluorobenzyl)-5-Oxopyrrolidine-3-Carboxamide
- Key Differences: Features a monobenzyl-substituted imidazolidinone instead of the dibenzyl group in Compound 11.
- Synthesis : Higher yield (71%) compared to Compound 11, suggesting improved synthetic accessibility .
Compound 16 : 2-(1-(5-Chloro-2-Hydroxyphenyl)-5-Oxopyrrolidine-3-Carbonyl)-N-Phenylhydrazine-1-Carbothioamide
Functional Group Variations
Compound 669696-94-0 : 1-{4-[2-(2-Fluoroanilino)-2-Oxoethoxy]Phenyl}-N-(4-Methoxybenzyl)-5-Oxo-3-Pyrrolidinecarboxamide
- Key Differences: Replaces the 3-hydroxyphenyl group with a 4-methoxybenzyl moiety and introduces a 2-fluoroanilinoethoxy side chain. The methoxy group increases lipophilicity (logP ~3.5 estimated), while the ethoxy linker may improve solubility.
- Activity: Not explicitly reported for HNE but structurally optimized for membrane permeability .
Thiadiazolyl Analogs : 1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide
- Key Differences :
- Substitutes the 3-hydroxyphenyl group with a 5-isopropyl-thiadiazolyl ring.
- The thiadiazole heterocycle introduces sulfur-based interactions and may enhance selectivity for kinases or proteases.
- Nomenclature: IUPAC name includes "5-(1-methylethyl)-1,3,4-thiadiazol-2-yl" .
SARS-CoV-2 Inhibitors : (R)-N-(4-Fluorobenzyl)-1-(1-(Naphthalen-1-yl)Ethyl)Piperidine-4-Carboxamide
- Key Differences :
- Replaces the pyrrolidine core with a piperidine ring and adds a naphthalene group.
- Optimized for antiviral activity via interactions with SARS-CoV-2 main protease (M<sup>pro</sup>).
- Activity : Reported to show "acceptable" inhibition in preliminary assays .
Indazole Derivatives : 1-[(4-Fluorophenyl)Methyl]-N-(Adamantan-1-yl)-1H-Indazole-3-Carboxamide
- Key Differences :
- Substitutes pyrrolidine with an indazole core and adds an adamantane group.
- Adamantane enhances rigidity and may target viral entry mechanisms.
- Application: Potential use in antiviral or anti-inflammatory therapies .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Trends
- HNE Inhibitors : The 4-fluorobenzyl group is a conserved feature in HNE-targeted compounds, likely due to its balance of hydrophobicity and electronic effects. The 3-hydroxyphenyl group in the target compound may offer superior binding affinity compared to benzyl or methoxy-substituted analogs .
- Synthetic Efficiency: Imidazolidinone derivatives (e.g., Compound 17) demonstrate higher yields than dibenzyl analogs, suggesting streamlined synthetic routes for scale-up .
- Diverse Applications : Structural variations (e.g., thiadiazole, indazole) highlight the adaptability of the pyrrolidine-carboxamide scaffold for targeting enzymes, kinases, and viral proteases .
Biological Activity
1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C18H17FN2O3
- Molecular Weight : 328.3376 g/mol
- CAS Number : 1144439-88-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the oxopyrrolidine framework. Notably, derivatives containing similar structures have been evaluated against multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae.
Table 1: Antimicrobial Activity of Oxopyrrolidine Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1a | Staphylococcus aureus | >128 µg/mL |
| 1b | Klebsiella pneumoniae | >128 µg/mL |
| 2 | Acinetobacter baumannii | 64 µg/mL |
| 3 | Pseudomonas aeruginosa | 32 µg/mL |
The compounds were screened using broth microdilution techniques, revealing varying degrees of effectiveness against different strains. While some derivatives showed no activity, others exhibited promising results, indicating the potential for further development into effective antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored primarily through in vitro studies using human lung adenocarcinoma cell lines (A549).
Case Study: A549 Cell Line Evaluation
In a comparative study, the compound was tested alongside standard chemotherapeutics like cisplatin. The results indicated that:
- The compound exhibited a structure-dependent anticancer activity.
- Specific substitutions on the phenyl ring significantly enhanced activity, reducing A549 cell viability to as low as 61% compared to controls.
Table 2: Anticancer Activity Against A549 Cells
| Compound | Viability (%) after Treatment |
|---|---|
| Control (Cisplatin) | 50% |
| Compound A (4-dimethylamino) | 38% |
| Compound B (4-chlorophenyl) | 64% |
| Compound C (4-bromophenyl) | 61% |
These findings suggest that modifications to the compound's structure can lead to enhanced anticancer properties, making it a candidate for further pharmacological exploration .
The mechanism by which these compounds exert their biological effects is still under investigation. However, preliminary studies suggest that they may induce apoptosis in cancer cells and inhibit bacterial growth by disrupting cell wall synthesis or function. More detailed mechanistic studies are required to elucidate these pathways fully.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide?
The synthesis typically involves coupling the pyrrolidine-3-carboxylic acid core with substituted benzyl and aryl amine groups. For example, describes a procedure where 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is reacted with an imidazolidinone intermediate using coupling reagents like EDC·HCl and HOBt in the presence of triethylamine. The reaction proceeds under anhydrous conditions in dichloromethane or DMF, yielding the target compound in moderate to good yields (34–71%) . Purification is achieved via column chromatography, and structural confirmation relies on NMR and mass spectrometry .
Q. How is the structural integrity of this compound confirmed in academic research?
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. Key NMR signals include:
- ¹H NMR : Resonances for the 4-fluorobenzyl group (δ 6.93–7.07 ppm, aromatic protons), pyrrolidine ring protons (δ 2.63–3.81 ppm), and the 3-hydroxyphenyl moiety (δ 7.10–7.38 ppm) .
- ¹³C NMR : Carbonyl signals at δ 171.79 ppm (pyrrolidinone) and δ 164.09 ppm (amide) confirm the core structure .
High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity) are used for molecular weight verification and purity assessment .
Q. What preliminary biological activities have been reported for this compound?
The compound has been investigated as a human neutrophil elastase (HNE) inhibitor. demonstrates its role in blocking HNE activity, with IC₅₀ values in the micromolar range. Activity is attributed to the 4-fluorobenzyl group enhancing binding affinity to the enzyme’s hydrophobic pocket, while the 3-hydroxyphenyl moiety facilitates hydrogen bonding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s inhibitory potency against HNE?
SAR studies focus on modifying substituents:
- Fluorobenzyl Group : Replacing 4-fluorobenzyl with 2,4-difluorobenzyl () increases steric bulk, improving enzyme interaction but reducing solubility.
- Pyrrolidine Core : Introducing a methyl group at the pyrrolidine 4-position () enhances metabolic stability but may reduce binding affinity.
- Hydroxyphenyl Group : Alkylation of the hydroxyl group (e.g., methoxy substitution) improves bioavailability but diminishes HNE inhibition due to loss of hydrogen bonding .
Computational docking and MD simulations are recommended to validate these modifications .
Q. How can researchers address discrepancies in biological activity data across different assays?
Contradictions in IC₅₀ values often arise from assay conditions:
- Enzyme Source : Recombinant HNE vs. purified human HNE may exhibit varying kinetics.
- Buffer Composition : Ionic strength and pH (e.g., Tris-HCl vs. phosphate buffers) influence compound solubility and enzyme activity .
Standardized protocols (e.g., continuous fluorogenic substrate assays) and negative controls (e.g., α1-antitrypsin) are critical for reproducibility .
Q. What strategies improve the compound’s solubility and pharmacokinetic profile?
- Prodrug Design : Esterification of the hydroxyphenyl group (e.g., acetyl or phosphate prodrugs) enhances aqueous solubility .
- Co-crystallization : highlights co-crystallization with cyclodextrins to improve bioavailability.
- Salt Formation : Converting the free base to a hydrochloride salt () increases stability in physiological buffers .
Methodological Considerations
Q. What analytical techniques resolve stereochemical uncertainties in the pyrrolidine core?
Q. How are metabolic stability and toxicity profiles assessed preclinically?
- Microsomal Assays : Incubation with rat/human liver microsomes identifies metabolites (e.g., hydroxylation at the fluorobenzyl group).
- CYP450 Inhibition Screening : Evaluates drug-drug interaction risks () .
- hERG Assays : Mitigate cardiac toxicity risks by testing inhibition of the hERG potassium channel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
